3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyridazine
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Overview
Description
Benzofuran-2-yl(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a benzofuran moiety fused with an imidazole and pyridazine ring, making it a unique structure with potential therapeutic applications.
Mechanism of Action
Target of Action
It’s worth noting that compounds containingimidazole and benzofuran moieties have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting they may interact with a variety of cellular targets .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Compounds containingimidazole and benzofuran moieties are known to exhibit a broad range of biological properties, suggesting they may interact with their targets in various ways .
Biochemical Pathways
Compounds containingimidazole and benzofuran moieties have been associated with a wide range of biological activities, indicating they may influence numerous biochemical pathways .
Pharmacokinetics
It’s worth noting that compounds containingimidazole and benzofuran moieties are generally highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Compounds containingimidazole and benzofuran moieties have been associated with a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyridazine typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, bases, and solvents like ethanol and acetone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flash column chromatography and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like mercuric acetate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Halogenated derivatives of the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, bases, and solvents like ethanol and acetone. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzofuran-3(2H)-ones, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
Benzofuran-2-yl(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen share the benzofuran core and exhibit similar biological activities.
Imidazole derivatives: Compounds such as metronidazole and tinidazole contain the imidazole ring and are known for their antimicrobial properties.
Uniqueness
Benzofuran-2-yl(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is unique due to its combination of benzofuran, imidazole, and pyridazine rings. This unique structure imparts a broad range of biological activities, making it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c1-15-22-8-9-27(15)20-7-6-19(23-24-20)25-10-12-26(13-11-25)21(28)18-14-16-4-2-3-5-17(16)29-18/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLJEXUPOANMPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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